molecular formula C13H10FNO B1367378 2-Amino-4-fluorobenzophenone

2-Amino-4-fluorobenzophenone

Cat. No.: B1367378
M. Wt: 215.22 g/mol
InChI Key: UJUNEYQAFREPBB-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 2-amino-4-fluorobenzophenone emerged from broader research efforts focused on synthesizing functionalized benzophenone derivatives for pharmaceutical and industrial applications. The synthesis of fluorinated benzophenones gained significant momentum in the early 21st century as researchers recognized the unique properties that fluorine substitution could impart to organic molecules. The incorporation of fluorine atoms into benzophenone structures has been particularly valuable because fluorination can substantially enhance photostability and improve spectroscopic properties of fluorophores.

The systematic exploration of amino-substituted benzophenones has been driven by their potential applications in medicinal chemistry, where these compounds serve as important building blocks for pharmaceutical synthesis. The specific combination of amino and fluorine substituents in benzophenone frameworks represents a convergence of two important chemical modification strategies that emerged from separate research trajectories in organic synthesis. Early synthetic approaches to these compounds relied heavily on Friedel-Crafts acylation reactions, which remain one of the most general methods for preparing benzophenone derivatives.

The development of more sophisticated synthetic methodologies has enabled the selective introduction of specific substituents at predetermined positions on the benzophenone framework. This precision in synthetic control has been crucial for exploring structure-activity relationships and optimizing the properties of these compounds for specific applications. The evolution of synthetic techniques has also facilitated the production of these compounds with high purity levels, often exceeding 98% as demonstrated in various commercial preparations.

Position in Benzophenone Family of Compounds

This compound occupies a distinctive position within the broader benzophenone family, which encompasses organic compounds containing a ketone group attached to two phenyl groups. The benzophenone family represents a significant class of compounds within the benzenoids superclass, specifically categorized under benzene and substituted derivatives. This compound's unique substitution pattern places it among the specialized subfamily of amino-substituted benzophenones that have garnered considerable attention for their synthetic utility and biological activities.

Within the context of fluorinated benzophenones, this compound demonstrates the strategic incorporation of fluorine atoms to modify the electronic and steric properties of the parent benzophenone structure. The presence of fluorine substituents in benzophenone derivatives has been shown to create opportunities for sequential nucleophilic aromatic substitution reactions, allowing for the systematic construction of more complex molecular architectures. The positioning of the fluorine atom directly on the amino-substituted benzene ring distinguishes this compound from other fluorinated benzophenone derivatives where fluorine atoms may be positioned on different aromatic rings.

The benzophenone family has demonstrated remarkable versatility in medicinal chemistry applications, with various derivatives showing significant biological activities including anti-inflammatory properties through dual inhibition mechanisms. Recent research has highlighted the potential of benzophenone derivatives containing heterocyclic nuclei for developing new therapeutic agents with innovative mechanisms of action. The amino-fluorinated derivatives represent a particularly promising subset of this family due to their potential for further chemical modification and their unique electronic properties.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as (2-amino-4-fluorophenyl)-phenylmethanone. This nomenclature clearly indicates the structural arrangement where the amino group occupies the ortho position (position 2) and the fluorine atom occupies the para position (position 4) relative to the carbonyl attachment point on the substituted benzene ring. The methanone designation specifies the ketone linkage between the substituted phenyl group and the unsubstituted phenyl group.

The compound's classification within chemical databases reflects its multifaceted structural features. The molecular formula C₁₃H₁₀FNO indicates the presence of thirteen carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The International Chemical Identifier (InChI) key UJUNEYQAFREPBB-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)N offers a linear notation that captures the complete structural connectivity.

Chemical classification systems place this compound within multiple overlapping categories based on its structural features. From a functional group perspective, it belongs to the ketone family due to the central carbonyl group, while the presence of the amino group classifies it among amine derivatives. The aromatic character of both benzene rings places it within the category of aromatic compounds, and the fluorine substitution categorizes it among halogenated organic compounds. This multifaceted classification reflects the compound's potential for diverse chemical reactivity and applications.

Molecular Formula and Structural Characteristics

The molecular structure of this compound, represented by the molecular formula C₁₃H₁₀FNO, exhibits a molecular weight of 215.22 grams per mole. The structural architecture centers around a carbonyl group that serves as the connecting bridge between two aromatic rings, creating the characteristic benzophenone framework. The substituted phenyl ring contains both the amino group at the ortho position and the fluorine atom at the para position relative to the carbonyl attachment, while the second phenyl ring remains unsubstituted.

Table 1: Molecular and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
InChI Key UJUNEYQAFREPBB-UHFFFAOYSA-N
SMILES Notation C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)N
PubChem CID 13107945

The electronic structure of the molecule reflects the influence of both electron-donating and electron-withdrawing substituents. The amino group, being a strong electron-donating group, increases electron density on the aromatic ring through resonance effects. Conversely, the fluorine atom, despite being the most electronegative element, exhibits a complex electronic influence due to its dual nature as both an electron-withdrawing inductive effect and an electron-donating resonance effect. The carbonyl group serves as a strong electron-withdrawing group, creating a polar center that influences the overall electronic distribution throughout the molecule.

The three-dimensional conformation of this compound allows for potential intramolecular interactions between the amino group and the carbonyl oxygen, which may influence the compound's stability and reactivity patterns. The planar nature of the aromatic rings permits conjugation effects that extend throughout the molecular framework, potentially affecting the compound's optical and electronic properties. The spatial arrangement of substituents also creates specific steric environments that influence the compound's interactions with other molecules and its behavior in chemical reactions.

Isomeric Forms and Structural Comparisons

The structural landscape of amino-fluorobenzophenone derivatives encompasses several isomeric forms that differ in the positioning of the amino and fluorine substituents. The most prominent structural isomer is 2-amino-4'-fluorobenzophenone, where the fluorine atom is positioned on the unsubstituted phenyl ring rather than on the amino-substituted ring. This isomer, bearing the Chemical Abstracts Service number 3800-06-4, shares the same molecular formula C₁₃H₁₀FNO but exhibits markedly different chemical and physical properties due to the altered substitution pattern.

Table 2: Comparison of Amino-Fluorobenzophenone Isomers

Isomer CAS Number PubChem CID Melting Point IUPAC Name
This compound Not specified 13107945 Not specified (2-amino-4-fluorophenyl)-phenylmethanone
2-Amino-4'-fluorobenzophenone 3800-06-4 9837287 129°C (2-aminophenyl)-(4-fluorophenyl)methanone

The distinction between these isomers has significant implications for their chemical reactivity and potential applications. In this compound, both functional groups reside on the same aromatic ring, creating opportunities for intramolecular interactions and potentially influencing the compound's electronic properties through combined resonance effects. The proximity of the amino and fluorine substituents may also create unique steric environments that affect the compound's ability to participate in specific chemical reactions.

In contrast, 2-amino-4'-fluorobenzophenone distributes the functional groups across different aromatic rings, potentially reducing intramolecular interactions while creating different opportunities for intermolecular associations. The synthesis methodologies for these isomers may also differ significantly, with the 4'-fluoro isomer being accessible through established synthetic routes involving phthalimide and fluorobenzene precursors. The commercial availability and synthetic accessibility of these isomers vary, with the 4'-fluoro variant being more readily available from chemical suppliers.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

(2-amino-4-fluorophenyl)-phenylmethanone

InChI

InChI=1S/C13H10FNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

UJUNEYQAFREPBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

2-Amino-4-fluorobenzophenone serves as a crucial intermediate in synthesizing several pharmaceuticals. Its applications include:

  • Anti-Cancer Agents : The compound is utilized in the development of drugs targeting cancer cells, particularly in the synthesis of benzodiazepine derivatives that exhibit anti-cancer properties .
  • Cholesterol-Lowering Medications : It is an intermediate in the production of statins, specifically ITAVASTATIN, which is used to manage cholesterol levels .
  • Mental Health Treatments : The compound is also involved in synthesizing agents for treating mental disorders, highlighting its versatility in drug development .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for constructing complex molecules. Its applications include:

  • Synthesis of Functionalized Compounds : Chemists utilize this compound to create various organic compounds with specific functional groups essential for materials science and chemical research .
  • Electrophilic Coupling Reagent : The compound acts as an electrophilic reagent, facilitating the formation of chemical bonds that are critical in synthesizing diverse organic molecules.

Production of Fluorescent Dyes

This compound plays a vital role in producing fluorescent dyes used in biological imaging and diagnostics. These dyes enhance the visualization of cellular processes, making them invaluable in medical research and diagnostics .

Research in Photochemistry

This compound is significant in photochemical studies. Its applications include:

  • Understanding Light-Induced Reactions : Researchers use this compound to investigate reactions induced by light, which are essential for developing solar energy technologies and photonic devices .
  • Studying UV Light Behavior : The compound aids in understanding how different substances behave under UV light, contributing to advancements in photochemistry .

Analytical Chemistry

In analytical chemistry, this compound is utilized for various detection and quantification methods:

  • Chromatography and Spectroscopy : The compound is employed in techniques such as chromatography and spectroscopy to detect and quantify other substances, providing critical data for quality control across multiple industries .

Carcinogenicity Assessment

A comprehensive study by the International Agency for Research on Cancer (IARC) evaluated related compounds' carcinogenic potential. Findings indicated a significant increase in tumor incidence among male rats exposed to high doses of similar compounds, suggesting potential risks associated with this compound exposure.

Toxicological Effects

Research has shown that chronic exposure to this compound can lead to hematological changes such as decreased erythrocyte counts and hemoglobin levels in animal models. This highlights potential systemic toxicity that could have implications for human health.

Summary of Findings

The applications of this compound span across various scientific disciplines:

Application AreaKey Uses
Pharmaceutical DevelopmentAnti-cancer agents, cholesterol-lowering medications
Organic SynthesisBuilding block for complex organic compounds
Production of Fluorescent DyesBiological imaging and diagnostics
Research in PhotochemistryInvestigating light-induced reactions
Analytical ChemistryDetection and quantification methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Amino-4-fluorobenzophenone with four related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₃H₁₀FNO 215.23 Benzophenone, -NH₂, -F Amino at ortho, fluoro at para
2-Amino-4-fluorobenzoic acid C₇H₆FNO₂ 155.12 Carboxylic acid, -NH₂, -F Carboxylic acid at position 1
4'-Amino-3'-fluoroacetophenone C₈H₈FNO 153.15 Acetophenone, -NH₂, -F Amino at para, fluoro at meta
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 245.07 Acetophenone, -Br, -OCH₃ Bromo at ortho, methoxy at para
2-Amino-4-fluorobenzonitrile C₇H₅FN₂ 136.13 Benzonitrile, -NH₂, -F Nitrile group at position 1

Sources :

Key Observations:
  • Functional Group Impact: The carboxylic acid in 2-Amino-4-fluorobenzoic acid enhances hydrogen bonding, resulting in a higher melting point (188–196°C) compared to ketone-containing analogs . Bromo and methoxy groups in 2-Bromo-4'-methoxyacetophenone alter reactivity (e.g., bromo as a leaving group) and electronic properties compared to amino-fluoro systems .

Physicochemical Properties

Property This compound 2-Amino-4-fluorobenzoic acid 4'-Amino-3'-fluoroacetophenone
Melting Point (°C) Not reported 188–196 Not reported
Solubility Likely polar aprotic solvents Polar solvents (e.g., water) Moderate in organic solvents
Stability Air-stable Hygroscopic Light-sensitive

Sources :

Preparation Methods

Overview

This method involves a multi-step synthesis starting from tetrahydrophthalic anhydride and fluorobenzene, using Friedel-Crafts acylation, followed by acyl chloride formation, amidation, and Hofmann degradation to yield 2-amino-4-fluorobenzophenone.

Detailed Steps

Step Reaction Conditions Key Reagents Yield & Notes
1 Friedel-Crafts acylation React tetrahydrophthalic anhydride with fluorobenzene in presence of anhydrous aluminum trichloride (AlCl3) at gradually heated temperatures (room temp to ~80°C), 3-4 hours Tetrahydrophthalic anhydride, fluorobenzene, AlCl3, toluene Produces 2-(4-fluorobenzoyl)benzoic acid as white powder, mp 136-138°C
2 Acyl chloride formation and amidation Treat product with thionyl chloride (SOCl2) at 45-50°C, then amidate with ammonia at 15-27°C 2-(4-fluorobenzoyl)benzoic acid, SOCl2, ammonia, toluene Yields 2-(4-fluorobenzoyl)benzamide with 95.2% yield, mp 173-175°C
3 Hofmann degradation React amide with sodium hypochlorite (NaClO) in 10% NaOH solution at 0-5°C, then warm to 75°C 2-(4-fluorobenzoyl)benzamide, NaClO, NaOH Produces crude this compound, purified by recrystallization; final yield 85%, purity >99.6%, mp 128-130°C

Reaction Scheme Summary

  • Friedel-Crafts acylation introduces the 4-fluorobenzoyl group onto the phthalic anhydride derivative.
  • Conversion to amide facilitates Hofmann degradation.
  • Hofmann degradation converts the amide to the corresponding amine (this compound).

Advantages and Limitations

  • Total yield reported up to 78.6% after optimization.
  • Uses conventional reagents and conditions amenable to scale-up.
  • Requires careful control of reaction temperatures and handling of corrosive reagents (SOCl2, NaClO).
  • Avoids harsh organometallic reagents like Grignard or butyllithium, improving industrial feasibility.

Preparation Method Using Phthalimide and Fluorobenzene (Friedel-Crafts and Hofmann Degradation)

Overview

This method uses phthalimide as the starting material, undergoing Friedel-Crafts acylation with fluorobenzene to form 2-(4-fluorobenzoyl)benzamide, followed by Hofmann degradation to yield this compound.

Detailed Steps

Step Reaction Conditions Key Reagents Yield & Notes
1 Friedel-Crafts acylation React phthalimide and fluorobenzene in ethylene dichloride solvent with AlCl3 at 55-65°C for 4-4.7 hours Phthalimide, fluorobenzene, AlCl3, ethylene dichloride Produces 2-(4-fluorobenzoyl)benzamide with yields ~95-96%, purity ~97-98%
2 Hofmann degradation React amide with aqueous sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) at 85-90°C for 30-45 minutes 2-(4-fluorobenzoyl)benzamide, NaClO, NaOH Yields this compound with 88-91% yield, purity >99%, mp ~128-130°C

Representative Data from Embodiments

Embodiment Amide Yield (%) Amine Yield (%) Purity (%) Reaction Time (h)
1 96.42 88.13 99.2 4 + 0.5
3 95.73 90.70 99.7 4.5 + 0.75
5 96.48 N/A 96.8 (amide) 4.7

Advantages and Limitations

  • Shorter reaction time compared to the phthalic anhydride route.
  • High transformation efficiency and product quality.
  • Simple operation steps and lower energy consumption.
  • Uses ethylene dichloride, which requires careful handling due to toxicity.
  • Suitable for industrial scale due to high yields and straightforward purification.

Alternative Method Involving Chlorination of o-Nitrotoluene and Friedel-Crafts Hydrolysis

Overview

This method starts from o-nitrotoluene, which is chlorinated to o-nitrotrichlorotoluene, followed by Friedel-Crafts hydrolysis with fluorobenzene and aluminum trichloride, and finally reduction to this compound.

Key Steps

Step Reaction Conditions Notes
1 Chlorination o-nitrotoluene heated to 48°C, chlorine gas introduced for 2 hours; then heated to 105°C with chlorine gas for 6 hours Molar ratio o-nitrotoluene:Cl2 = 1:3.5
2 Friedel-Crafts hydrolysis Reaction of chlorinated intermediate with fluorobenzene and AlCl3 Produces 2-nitro-4-fluorobenzophenone
3 Reduction Reduction of nitro group to amino group Yields this compound

Advantages and Limitations

  • Uses relatively inexpensive starting materials.
  • Multi-step with chlorination and reduction stages.
  • Requires handling of chlorine gas and reduction conditions.
  • Less commonly used industrially due to complexity and hazardous reagents.

Analytical and Structural Confirmation Data

  • The synthesized this compound has been characterized by FT-IR, FT-Raman, ^1H and ^13C NMR, and single-crystal X-ray diffraction studies, confirming its structure and purity.
  • Density Functional Theory (DFT) calculations support experimental data, including molecular electrostatic potential and frontier molecular orbitals analysis.
  • High purity (>99%) is consistently achieved by recrystallization from ethanol with activated carbon decolorization.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Purity (%) Industrial Feasibility Notes
1. Phthalic Anhydride Route Tetrahydrophthalic anhydride, fluorobenzene Friedel-Crafts acylation → Acyl chloride formation → Amidation → Hofmann degradation ~78.6 overall >99.6 Moderate Avoids organometallics; multi-step
2. Phthalimide Route Phthalimide, fluorobenzene Friedel-Crafts acylation → Hofmann degradation 88-91 (amine) >99 High Shorter reaction time; simple steps
3. Chlorination of o-Nitrotoluene o-Nitrotoluene, chlorine gas, fluorobenzene Chlorination → Friedel-Crafts hydrolysis → Reduction Not specified Not specified Low Uses hazardous chlorine gas; multi-step

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-fluorobenzophenone, and how does pH influence reaction efficiency?

  • Methodology : Begin with a benzophenone scaffold and introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor® under anhydrous conditions). Subsequent amination can be achieved via Buchwald-Hartwig coupling with a palladium catalyst. Control pH during amination (pH 4–6) to stabilize intermediates and minimize side reactions, as demonstrated in fluorophenol syntheses .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., NH2_2 stretching at ~3400 cm1^{-1}). Melting point analysis (Tm = 130–135°C, similar to fluorophenol derivatives) ensures consistency .

Q. How can researchers assess the purity of this compound for biological assays?

  • Methodology : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm). Compare retention times against a certified reference standard. Purity >97% is critical for reproducible biological studies, as impurities can skew cytotoxicity results .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the 4-fluoro substituent on the reactivity of this compound?

  • Methodology : Perform DFT calculations to map electron density distribution. The fluorine atom’s electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution, directing reactions to the ortho/para positions. Validate via kinetic studies comparing fluorinated vs. non-fluorinated analogs .

Q. How can contradictory cytotoxicity data for this compound derivatives be resolved?

  • Methodology : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay). Control for batch-to-batch variability by verifying compound purity (HPLC) and solvent effects (DMSO concentration ≤0.1%). Cross-reference with structurally similar compounds, such as heteroleptic tin(IV) complexes showing cell-line-dependent activity .

Q. What strategies improve regioselectivity in modifying the benzophenone core for structure-activity relationship (SAR) studies?

  • Methodology : Introduce protecting groups (e.g., acetyl for NH2_2) before functionalizing the aromatic ring. Use directed ortho-metalation (DoM) with LDA to install substituents at specific positions. Evaluate SAR by synthesizing analogs with varied halogen/methoxy groups and testing enzyme inhibition (e.g., kinase assays) .

Q. How do storage conditions impact the stability of this compound in long-term studies?

  • Methodology : Store under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months). LC-MS identifies degradation products (e.g., quinone formation from amine oxidation). Use amber vials to avoid photodegradation .

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